4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide dihydrochloride 4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1269152-40-0
VCID: VC2836920
InChI: InChI=1S/C14H21N3O2.ClH/c1-19-13-4-2-12(3-5-13)14(18)16-8-11-17-9-6-15-7-10-17;/h2-5,15H,6-11H2,1H3,(H,16,18);1H
SMILES: COC1=CC=C(C=C1)C(=O)NCCN2CCNCC2.Cl.Cl
Molecular Formula: C14H22ClN3O2
Molecular Weight: 299.79 g/mol

4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide dihydrochloride

CAS No.: 1269152-40-0

Cat. No.: VC2836920

Molecular Formula: C14H22ClN3O2

Molecular Weight: 299.79 g/mol

* For research use only. Not for human or veterinary use.

4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide dihydrochloride - 1269152-40-0

Specification

CAS No. 1269152-40-0
Molecular Formula C14H22ClN3O2
Molecular Weight 299.79 g/mol
IUPAC Name 4-methoxy-N-(2-piperazin-1-ylethyl)benzamide;hydrochloride
Standard InChI InChI=1S/C14H21N3O2.ClH/c1-19-13-4-2-12(3-5-13)14(18)16-8-11-17-9-6-15-7-10-17;/h2-5,15H,6-11H2,1H3,(H,16,18);1H
Standard InChI Key QQMVJEOBFILQOH-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)NCCN2CCNCC2.Cl.Cl
Canonical SMILES COC1=CC=C(C=C1)C(=O)NCCN2CCNCC2.Cl

Introduction

Chemical Identity and Structural Characteristics

4-Methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide dihydrochloride is a crystalline compound with well-defined structural features. The parent compound contains a 4-methoxybenzamide moiety connected to a piperazine ring via an ethyl linker, with the dihydrochloride salt formed by protonation of the basic nitrogen atoms in the piperazine ring. This salt formation enhances stability and solubility characteristics compared to the free base form.

Basic Identification Data

ParameterValue
CAS Registry Number1269152-40-0
Molecular FormulaC₁₄H₂₃Cl₂N₃O₂
Molecular Weight336.26 g/mol
IUPAC Name4-methoxy-N-[2-(1-piperazinyl)ethyl]benzamide dihydrochloride
Alternate NameBenzamide, 4-methoxy-N-[2-(1-piperazinyl)ethyl]-, hydrochloride (1:2)

The compound's structural formula consists of 14 carbon atoms, 21 nitrogen atoms, and 2 oxygen atoms in its base form, with 2 additional hydrogen chloride molecules in the salt form .

Chemical Identifiers

This compound can be identified through various standardized chemical notations:

Identifier TypeValue
SMILESCOC1=CC=C(C=C1)C(=O)NCCN2CCNCC2
InChIInChI=1S/C14H21N3O2/c1-19-13-4-2-12(3-5-13)14(18)16-8-11-17-9-6-15-7-10-17/h2-5,15H,6-11H2,1H3,(H,16,18)
InChIKeyNCNLEUREKPXHPR-UHFFFAOYSA-N

These identifiers provide standardized ways to represent the compound's structure in chemical databases and literature .

Physical and Chemical Properties

The physical and chemical properties of 4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide dihydrochloride determine its behavior in various environments and applications. Understanding these properties is crucial for predicting its stability, reactivity, and biological interactions.

Physical State and Appearance

At room temperature, the compound typically exists as a white to off-white crystalline solid. The salt form provides enhanced stability compared to the free base .

Solubility Characteristics

As a dihydrochloride salt, the compound demonstrates improved water solubility compared to its free base form. This enhanced aqueous solubility is advantageous for biological applications and experimental work. The compound is also likely soluble in polar organic solvents such as methanol and dimethyl sulfoxide, which is typical for similar benzamide derivatives .

Predicted Physicochemical Properties

Based on structural analysis and comparison with similar compounds, the following physicochemical properties can be predicted:

PropertyPredicted Value
LogPModerately lipophilic due to benzene ring balanced by polar groups
pKaMultiple basic centers (piperazine nitrogens)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors5 (methoxy O, amide C=O, 3 nitrogen atoms)
Rotatable BondsMultiple, contributing to conformational flexibility

These properties influence the compound's pharmacokinetic behavior and potential biological interactions .

Classification TypeDescription
GHS PictogramGHS07 (Exclamation mark)
Signal WordWarning
Hazard StatementsH315 (Causes skin irritation)
H319 (Causes serious eye irritation)
H335 (May cause respiratory irritation)

These classifications indicate moderate hazard potential, primarily related to irritation of skin, eyes, and respiratory tract .

SupplierCatalog NumberPackage SizePrice (as of April 2025)
Cymitquimica3D-UAC1524050 mg549.00 €
Cymitquimica3D-UAC15240500 mg1,510.00 €
Sigma-AldrichENA313839026100 mg$352.30

These commercial offerings provide researchers with access to high-purity material for experimental applications .

Related Compounds and Structural Analogs

Understanding structural analogs provides context for 4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide dihydrochloride's properties and potential applications.

Key Structural Analogs

Several structurally related compounds have been documented:

  • 4-Methoxy-N-[2-(piperidin-1-yl)ethyl]benzamide: Features a piperidine ring instead of piperazine, affecting basicity and hydrogen bonding capabilities

  • N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: Contains a 4-chlorophenyl substitution on the piperazine and a meta-methoxy group on the benzamide, showing high affinity for dopamine D4 receptors

  • 4-Methoxy-N-{2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl}benzamide: Contains an additional 4-methoxybenzoyl group attached to the piperazine ring

Comparative Properties

The substitution patterns and structural variations among these analogs result in different physicochemical and pharmacological properties:

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator